Dmsa-2Cys

Description

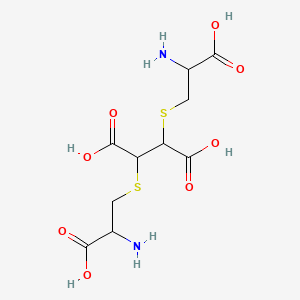

Dmsa-2Cys (2,3-Dimercaptosuccinic acid with two cysteine residues) is a thiol-containing chelating agent primarily used in heavy metal detoxification and biomedical research. Its structure combines the metal-binding properties of dimercaptosuccinic acid (DMSA) with the biocompatibility of cysteine, enhancing its ability to form stable complexes with toxic metals like lead, mercury, and arsenic .

Properties

CAS No. |

70206-12-1 |

|---|---|

Molecular Formula |

C10H16N2O8S2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2,3-bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid |

InChI |

InChI=1S/C10H16N2O8S2/c11-3(7(13)14)1-21-5(9(17)18)6(10(19)20)22-2-4(12)8(15)16/h3-6H,1-2,11-12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |

InChI Key |

LVQGLWDBECAWNZ-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |

Synonyms |

2,3-dimercaptosuccinic acid-cysteine (1-2) mixed disulfide DMSA-2Cys |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmsa-2Cys typically involves the reaction of cysteine derivatives with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Cysteine derivatives and maleic anhydride.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-50°C.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Dmsa-2Cys can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Dmsa-2Cys has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Dmsa-2Cys involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially affecting their structure and function. Additionally, the amino and carboxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Findings :

- Selectivity : this compound exhibits higher specificity for lead and arsenic compared to EDTA, which binds calcium indiscriminately, risking hypocalcemia .

- Efficacy : In murine models, this compound reduced blood lead levels by 65% vs. 40% for DMPS, attributed to cysteine-enhanced membrane permeability .

Key Findings :

- Safety : this compound has the highest LD₅₀ among thiol-based chelators, reflecting lower acute toxicity. BAL’s low LD₅₀ limits its clinical use .

- Stability : this compound remains stable in gastric pH (2–6), unlike DMPS, which degrades at pH < 3 .

Research Advancements

- Targeted Delivery: this compound conjugated with nanoparticles showed 90% mercury removal efficiency in vitro, outperforming EDTA (60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.